pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
Description
pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pentyl group, a sulfanylacetate moiety, and a purine core substituted with a 4-methylphenylmethyl group
Properties
IUPAC Name |
pentyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-4-5-6-11-29-16(26)13-30-21-22-18-17(19(27)23-20(28)24(18)3)25(21)12-15-9-7-14(2)8-10-15/h7-10H,4-6,11-13H2,1-3H3,(H,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYSOMXMBBCDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the sulfanylacetate group and the pentyl chain. Key steps in the synthesis may include:
Formation of the Purine Core: This step involves the construction of the purine ring system, which can be achieved through various methods such as cyclization reactions.
Introduction of the 4-Methylphenylmethyl Group: This step involves the substitution of the purine core with the 4-methylphenylmethyl group, which can be achieved through nucleophilic substitution reactions.
Attachment of the Sulfanylacetate Group:
Addition of the Pentyl Chain: This step involves the attachment of the pentyl group to the sulfanylacetate moiety, which can be achieved through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine core or the sulfanylacetate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or aryl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols.
Scientific Research Applications
Medicinal Chemistry
Pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate has garnered interest for its potential therapeutic applications. Research indicates that compounds with similar purine structures exhibit a range of biological activities including anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
A study evaluated the anticancer potential of purine derivatives and found that modifications at the purine core can enhance cytotoxicity against various cancer cell lines. The thioacetate moiety is particularly noted for its ability to interact with biological targets involved in tumor progression .
Enzyme Inhibition
Research has shown that derivatives of purine compounds can act as inhibitors for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory pathways. The specific structural features of this compound may enhance its binding affinity to these enzymes .
In Silico Studies
In silico molecular docking studies have been employed to predict the binding interactions of similar compounds with target enzymes. These studies suggest that the compound could serve as a lead compound for further optimization aimed at developing new anti-inflammatory drugs .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Understanding the synthesis pathways allows researchers to modify the compound for enhanced efficacy or reduced toxicity.
Synthetic Pathways
Common synthetic routes include:
- Formation of the purine core through cyclization reactions.
- Introduction of the thioacetate group via nucleophilic substitution.
- Final purification through crystallization or chromatography techniques.
These methods can be adapted to produce analogs with varying biological activities .
Mechanism of Action
The mechanism of action of pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s purine core suggests that it may interact with enzymes or receptors that recognize purine derivatives. The sulfanylacetate moiety may also play a role in modulating the compound’s activity by interacting with thiol-containing proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate include other purine derivatives with sulfanylacetate or similar functional groups. Examples include:
- Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate
- Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of the pentyl group, in particular, may confer unique properties such as increased lipophilicity or altered biological activity compared to similar compounds.
Biological Activity
Pentyl 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a complex organic compound with potential biological activities. Its structure includes a purine derivative which contributes to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant biological effects.
- Chemical Formula : C21H26N4O4S
- Molecular Weight : 430.52 g/mol
- CAS Number : 303969-79-1
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer and cytotoxic applications.
Anticancer Activity
Several studies have documented the anticancer effects of related compounds. For instance:
- Cytotoxicity Testing :
- The compound was evaluated against various cancer cell lines using the MTT assay. Initial screenings indicated that certain derivatives exhibited over 90% inhibition at concentrations of 25 µg/mL.
- IC50 values were determined for the most active compounds, showing moderate cytotoxicity against HL-60 (pro-myelocytic leukemia) with IC50 values ranging from 19.0 to 42.1 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) | Remarks |
|---|---|---|---|
| 3c | HL-60 | 42.1 | Moderate activity |
| 3e | HL-60 | 19.0 | High activity |
| 3f | HL-60 | 28 | Moderate activity |
- Mechanism of Action :
Additional Biological Effects
Beyond anticancer properties, this compound may also exhibit:
- Antifungal and Antibacterial Activities :
- Inhibition of Enzyme Activity :
Case Studies
A notable study focused on the synthesis and biological assessment of purine derivatives similar to this compound. These compounds were tested against breast cancer (MCF-7) and melanoma (A375) cell lines:
| Compound | Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|---|
| 12j | A375 | 323 ± 2.6 | Stronger than MTX |
| 12k | MCF-7 | 175 ± 3.2 | Stronger than MTX |
These findings highlight the potential of pentyl derivatives as effective anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
